

Technical Guide: Spectroscopic Characterization of D-Lyxose-2-C-d

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Compound of Interest

Compound Name: *D-Lyxose-2-C-d*

Cat. No.: *B1161238*

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Executive Summary

The specific deuteration of monosaccharides at the C-2 position is a critical tool for mechanistic enzymology and metabolic tracing. **D-Lyxose-2-C-d** (2-deuterio-D-lyxose) represents a unique challenge and opportunity due to its complex tautomeric equilibrium in solution.

This guide provides a definitive technical reference for the synthesis, purification, and spectroscopic validation of **D-Lyxose-2-C-d**. Unlike rigid protocols, this document focuses on the causality of signal changes in NMR, IR, and MS, enabling researchers to self-validate their compounds.

Part 1: Synthesis & Structural Logic

The Bilik Reaction: Mechanistic Basis for C-2

Deuteration

The most robust method for generating **D-Lyxose-2-C-d** is the molybdate-catalyzed epimerization of D-Xylose in deuterium oxide (D

O), known as the Bilik Reaction.

Why this method?

- **Stereospecificity:** The reaction proceeds via a 1-2 carbon shift mechanism involving a molybdate-sugar complex. This specifically targets the C-1 and C-2 positions.

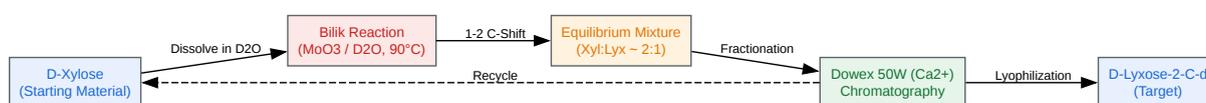
- Solvent Exchange: During the rearrangement, the proton at C-2 is exchanged with the solvent. By using D

O, we achieve >95% deuterium incorporation at C-2.

- Thermodynamic Control: The reaction reaches an equilibrium of approximately 70:30 (Xylose:Lyxose), requiring efficient chromatographic separation.

Experimental Workflow

The following workflow outlines the critical path from D-Xylose to purified **D-Lyxose-2-C-d**.



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Figure 1: Synthetic workflow for **D-Lyxose-2-C-d** via molybdate-catalyzed epimerization. Note the recycling loop for unreacted Xylose.

Part 2: NMR Spectroscopy (The Validation Core)

Nuclear Magnetic Resonance (NMR) is the primary method for validating regioselectivity. D-Lyxose presents a complex spectrum due to the presence of four tautomers in water:

-pyranose (70%),

-pyranose (28%), and trace furanoses.

The Deuterium Isotope Effect on H NMR

In native D-Lyxose, the anomeric proton (H-1) appears as a doublet due to coupling with H-2 (). In **D-Lyxose-2-C-d**, the H-2 is replaced by Deuterium (D).

- Coupling Collapse:

is replaced by

. Since

, the coupling constant becomes negligible (~0.2-0.4 Hz), often unresolved.

- Result: The H-1 signal collapses from a doublet to a sharp singlet (or slightly broad singlet).
- Isotope Shift: The H-1 signal will shift slightly upfield (lower ppm) by ~0.005 - 0.010 ppm due to the intrinsic isotope effect.

Comparative Data Table (¹H NMR, 500 MHz, D₂O)

| Signal | Tautomer | Native D-Lyxose (ppm) | D-Lyxose-2-C-d (ppm) | Multiplicity Change |
|--------|-----------|------------------------|-----------------------|---------------------|
| H-1 | -Pyranose | 5.32 (| 5.31 (| Doublet |
| | | Hz) |) | Singlet |
| H-1 | -Pyranose | 4.94 (| 4.93 (| Doublet |
| | | Hz) |) | Singlet |
| H-2 | -Pyranose | 3.90 (| Absent | Disappears |
| | |) | | |
| H-2 | -Pyranose | 3.65 (| Absent | Disappears |
| | |) | | |

“

Critical Analysis: The small coupling constant in native Lyxose (

Hz) is due to the gauche orientation of H-1 and H-2 in both pyranose forms. This makes the "collapse" less dramatic than in Glucose or Mannose, but the disappearance of the H-2 multiplet at 3.6-3.9 ppm is the definitive confirmation of C-2 labeling.

C NMR Validation

Deuterium attached to Carbon-2 introduces a triplet splitting in the

C spectrum (

Hz) and a significant isotope shift.

- C-2 Signal: In native Lyxose, C-2 appears at ~72.4 ppm () and ~72.8 ppm (). In the deuterated analog, these signals will appear as triplets and shift upfield by ~0.3-0.5 ppm (-shift).
- C-1 Signal: Shows a small upfield shift (-shift) but remains a singlet.

Part 3: Mass Spectrometry (MS)[1]

Mass spectrometry confirms the isotopic enrichment level (IE).

ESI-MS (Electrospray Ionization)[1]

- Mode: Positive Ion Mode (

)

- Native Mass: D-Lyxose (

) MW = 150.13 Da.

- Observed Ion:

173.1 (

, 100%)

- **D-Lyxose-2-C-d** Mass: (

) MW = 151.13 Da.

- Target Ion:

174.1 (

, 100%)

Fragmentation Logic (MS/MS)

To distinguish C-2 labeling from random scrambling, analyze the fragmentation of the ion in negative mode or derivatized samples (e.g., peracetylated).

- Loss of Water (M-18): Common in all sugars.
- Cross-Ring Cleavage (type): Cleavage across the C1-C2 and C4-O bonds.
 - If the label is at C-2, fragments retaining C-2 will show the +1 Da shift.
 - Fragments retaining only C-3, C-4, C-5 will not show the shift.

Part 4: Infrared Spectroscopy (IR)

IR is a rapid, non-destructive secondary validation tool.

Spectral Features[2][3][4][5][6][7][8][9][10]

- O-H Stretch: 3200–3500 cm

(Broad, Unchanged).

- C-H Stretch: 2800–3000 cm

(Intensity decreases slightly).

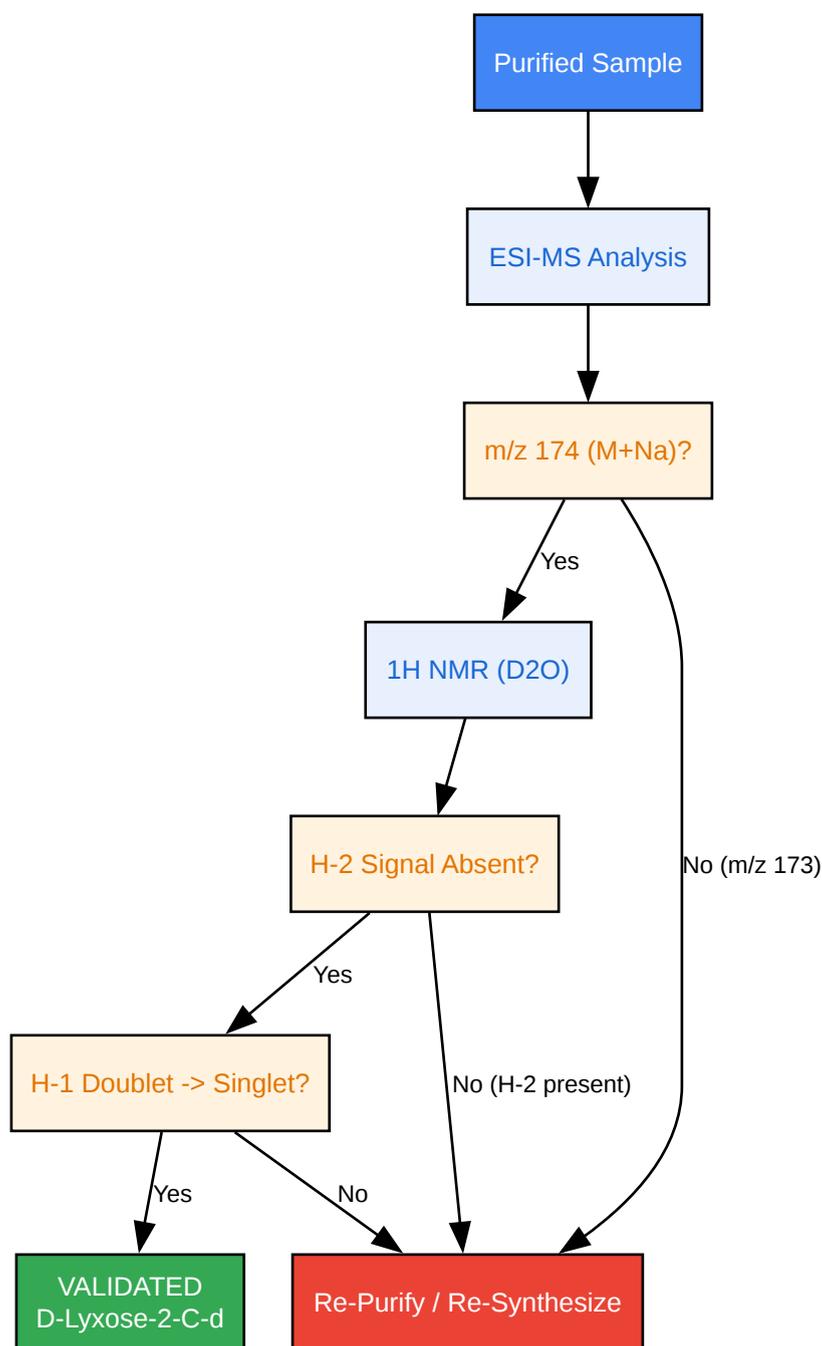
- C-D Stretch (Diagnostic): A new, weak-to-medium band appears in the "silent region" at 2100–2200 cm

“

Note: The C-D stretch is often weak in monosaccharides due to the high polarity of the molecule, but its presence is unambiguous evidence of deuteration.

Part 5: Logic Map of Analysis

The following diagram illustrates the decision tree for validating the synthesized compound.



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Figure 2: Analytical decision matrix for confirming the identity and purity of **D-Lyxose-2-C-d**.

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Sources

- [1. Obtaining Pure ¹H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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